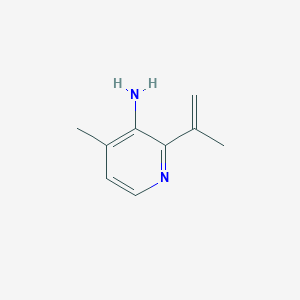
4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and an isopropenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-3-nitropyridine with isopropenyl magnesium bromide, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
科学的研究の応用
4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Methyl-2-(prop-1-en-2-yl)pyridine: Similar structure but lacks the amine group.
2-(prop-1-en-2-yl)pyridin-3-amine: Similar structure but lacks the methyl group.
4-Methylpyridin-3-amine: Similar structure but lacks the isopropenyl group.
Uniqueness
4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine is unique due to the presence of both the methyl and isopropenyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to similar compounds.
特性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
4-methyl-2-prop-1-en-2-ylpyridin-3-amine |
InChI |
InChI=1S/C9H12N2/c1-6(2)9-8(10)7(3)4-5-11-9/h4-5H,1,10H2,2-3H3 |
InChIキー |
ZAERKYWJSNSXFK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1)C(=C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


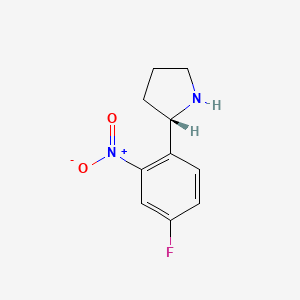


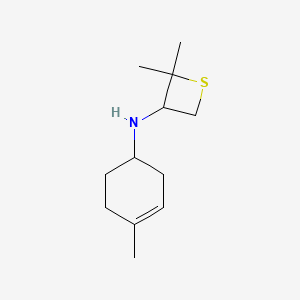

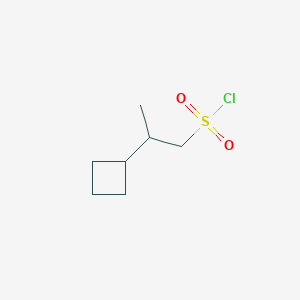
![Methyl 8-(2-methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13341235.png)
![8-Fluoroimidazo[1,5-a]pyridine-5-carboxylicacid](/img/structure/B13341250.png)
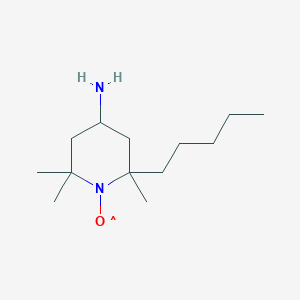
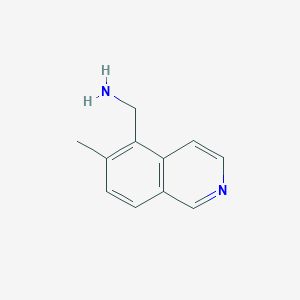
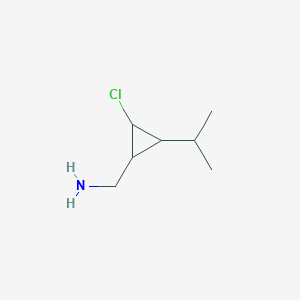

![4-Bromo-1-(3-(methoxymethyl)bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole](/img/structure/B13341286.png)
![N-(3-Methoxyphenyl)-5-methylbenzo[d]thiazol-2-amine](/img/structure/B13341293.png)
